molecular formula C8H15N5O B13625842 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide

Cat. No.: B13625842
M. Wt: 197.24 g/mol
InChI Key: PFUDDUGASYCNRU-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-isobutylacetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and an acetamide moiety linked to an isobutyl group. Its molecular formula is C₉H₁₆N₅O, with a molar mass of 210.26 g/mol. The compound belongs to a class of triazole derivatives known for their biological relevance, particularly in agrochemical and pharmaceutical applications.

The 1,2,4-triazole scaffold is widely studied due to its structural versatility, enabling interactions with enzymes and receptors. In this compound, the acetamide side chain and isobutyl group likely influence solubility, bioavailability, and target specificity.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C8H15N5O/c1-6(2)3-10-7(14)4-13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14)

InChI Key

PFUDDUGASYCNRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, substituted triazoles, and various amine derivatives.

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, affecting gene expression and protein synthesis. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide

  • Molecular Formula : C₈H₁₅N₅O
  • Molar Mass : 197.24 g/mol
  • Key Difference : The sec-butyl substituent (vs. isobutyl) alters steric and electronic properties. This structural isomer may exhibit distinct pharmacokinetic profiles due to differences in alkyl chain branching .

β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine

  • Molecular Formula : C₅H₉N₅O₂
  • Role: A metabolite of the herbicide 3-amino-1,2,4-triazole. Unlike the target compound, this derivative incorporates an amino acid backbone, enhancing its role in plant biochemistry .

Fluconazole

  • Molecular Formula : C₁₃H₁₂F₂N₆O
  • Key Feature : A triazole antifungal agent. While structurally distinct, it shares the 1,2,4-triazole pharmacophore, highlighting the scaffold’s importance in antifungal activity .

Pharmacological and Agrochemical Relevance

Compound Biological Activity Application Sector Key Structural Features
Target Compound Potential antifungal/agrochemical activity* Pharmaceuticals Isobutyl-acetamide side chain
2-(3-Amino...-N-(sec-butyl)acetamide Unknown (structural analogue) Research intermediates sec-butyl group
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine Herbicide metabolite Agrochemicals Amino acid backbone
Fluconazole Antifungal Pharmaceuticals Difluorophenyl-triazole core

Physicochemical Properties

  • Solubility: The isobutyl group likely reduces water solubility compared to polar derivatives like β-(3-amino-1,2,4-triazol-1-yl)-L-alanine.
  • Stability : Triazole rings are generally stable under physiological conditions, but the acetamide linkage may confer susceptibility to enzymatic hydrolysis.

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